molecular formula C19H26ClN5 B14274069 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine CAS No. 138504-36-6

4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine

Cat. No.: B14274069
CAS No.: 138504-36-6
M. Wt: 359.9 g/mol
InChI Key: ULMKDPKPJHVRIH-UHFFFAOYSA-N
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Description

4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a diazenyl linkage, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine typically involves the diazotization of 5-chloropyridine-2-amine followed by coupling with N1,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine. The reaction conditions often require a controlled temperature environment and the use of specific catalysts to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced equipment to maintain reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .

Scientific Research Applications

4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of dyes and pigments, owing to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage plays a crucial role in its reactivity, facilitating interactions with biological molecules and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazenyl derivatives and chloropyridinyl-substituted compounds, such as:

Uniqueness

What sets 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine apart is its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

CAS No.

138504-36-6

Molecular Formula

C19H26ClN5

Molecular Weight

359.9 g/mol

IUPAC Name

4-[(5-chloropyridin-2-yl)diazenyl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine

InChI

InChI=1S/C19H26ClN5/c1-5-24(6-2)16-10-11-17(18(13-16)25(7-3)8-4)22-23-19-12-9-15(20)14-21-19/h9-14H,5-8H2,1-4H3

InChI Key

ULMKDPKPJHVRIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Cl)N(CC)CC

Origin of Product

United States

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